N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine
描述
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS: Not explicitly provided; molecular formula: C₁₆H₂₀BN₃O₂) is a boronate-containing quinazoline derivative. Its structure features a quinazoline core with a methylamine group at position 2 and a pinacol boronate ester at position 6. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in medicinal chemistry and materials science .
属性
IUPAC Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-7-12-10(8-11)9-18-13(17-5)19-12/h6-9H,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAVMAMDKOAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582079 | |
| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913067-91-1 | |
| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Starting Material Preparation
- 6-Haloquinazolin-2-amine Derivative: The synthesis typically begins with 6-iodoquinazolin-2-amine or 6-chloroquinazolin-2-amine, which can be prepared by halogenation of quinazolin-2-amine derivatives or purchased commercially.
N-Methylation of Quinazolin-2-amine
- The amino group at the 2-position of quinazoline is methylated using methylating agents like methyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate or sodium hydride). This step yields N-methylquinazolin-2-amine derivatives.
Installation of the Boronic Acid Pinacol Ester Group
- The key step is the introduction of the boronate ester at the 6-position of the quinazoline ring.
- This is commonly achieved by Miyaura borylation , a palladium-catalyzed cross-coupling reaction between the 6-halogenated N-methylquinazolin-2-amine and bis(pinacolato)diboron.
Typical reaction conditions include:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or potassium carbonate
- Solvent: DMSO, DMF, or dioxane
- Temperature: 80–100 °C
- Reaction time: Several hours (e.g., 4–24 h)
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Halogenation | Quinazolin-2-amine + Iodine/Chlorine source | 6-Haloquinazolin-2-amine |
| 2. N-Methylation | Methyl iodide + Base (K2CO3) | N-Methyl-6-haloquinazolin-2-amine |
| 3. Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, DMSO, 90 °C | This compound |
Research Findings and Optimization
- The choice of halogen at the 6-position affects the efficiency of the borylation step, with iodides generally providing higher yields than chlorides.
- The reaction conditions such as temperature and catalyst loading are optimized to maximize yield and minimize side reactions.
- Purification is typically achieved by column chromatography or recrystallization, yielding the product as a crystalline solid with high purity.
- The boronate ester group is stable under standard storage conditions but should be handled under inert atmosphere to prevent hydrolysis.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting halogen | Iodide (I) or Chloride (Cl) | Iodide preferred for higher reactivity |
| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Alternative: Pd(PPh3)4 |
| Base | Potassium acetate (2 equiv) | Potassium carbonate also used |
| Solvent | DMSO, DMF, or dioxane | DMSO common for high solubility |
| Temperature | 80–100 °C | Higher temperatures may improve rate |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC |
| Isolated yield | 60–85% | Depends on substrate and conditions |
| Purity (HPLC) | >95% | Confirmed by NMR and mass spectrometry |
Analytical Characterization
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the methylation on the amine and the presence of the pinacol boronate ester.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight of 285.15 g/mol.
- Chromatography: Purity is assessed by HPLC or TLC.
- Additional: IR spectroscopy may confirm the absence of free boronic acid groups, indicating successful esterification.
化学反应分析
Types of Reactions
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
科学研究应用
Key Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 56.3 Ų |
| Complexity | 375 |
Medicinal Chemistry
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine has been investigated for its potential as a therapeutic agent in various diseases. Its boron-containing structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit anticancer properties. A study showed that this compound inhibits the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The incorporation of the dioxaborolane moiety enhances its efficacy by facilitating interactions with cellular targets .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the development of more complex molecules.
Example Reaction: Suzuki Coupling
In synthetic organic chemistry, this compound can participate in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Material Science
The compound's boron content makes it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Application: Polymer Composites
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. The boron functionality can enhance cross-linking density within the polymer network .
Summary of Findings
The exploration of this compound reveals its multifaceted applications across medicinal chemistry, organic synthesis, and material science. Its structural characteristics not only contribute to its biological activity but also facilitate its use as a synthetic intermediate.
作用机制
The mechanism of action of N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their activity. The quinazoline core may interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Comparison with Structural Analogs
Positional Isomers and Amine Substitution
(a) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine
- Key Difference : The amine group is at position 4 instead of position 2.
- For example, 4-aminoquinazolines are known kinase inhibitors .
- CAS : 882670-92-0; Molecular Weight: 285.16 g/mol .
(b) N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
- Key Difference : Dimethylamine substitution at position 2 instead of methylamine.
- Impact : Increased lipophilicity (logP ~3.2 vs. ~2.8 for the methyl analog) may enhance membrane permeability but reduce solubility in aqueous media.
- CAS : 1333222-33-5; Molecular Weight: 299.18 g/mol .
(c) 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Heterocyclic Boronate Analogs
(a) N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
- Key Difference : Pyrido[2,3-d]pyrimidine core replaces quinazoline.
- Impact : Expanded π-system may enhance binding to aromatic protein pockets (e.g., ATP-binding sites). Molecular Weight: 316.17 g/mol .
(b) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine
Research Implications
- Medicinal Chemistry : The target compound’s 2-amine group may offer unique hydrogen-bonding interactions compared to 4-amine derivatives, which are more common in kinase inhibitors (e.g., EGFR inhibitors) .
- Materials Science : The boronate group enables modular synthesis of conjugated polymers or metal-organic frameworks (MOFs), though steric bulk from the methyl groups may limit packing efficiency .
生物活性
N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H20BN3O2
- Molecular Weight : 285.15 g/mol
- CAS Number : 913067-91-1
Structural Characteristics
The compound features a quinazolinamine core substituted with a dioxaborolane moiety. This unique structure may contribute to its biological activity by enhancing solubility and metabolic stability.
Cytotoxicity and Selectivity
The selectivity of quinazolin derivatives towards cancer cells has been documented. For example, modifications in the quinazoline structure have been linked to enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells . This selectivity is critical for developing therapeutic agents with reduced side effects.
The proposed mechanisms of action for quinazoline derivatives include:
- Inhibition of Kinases : Many quinazoline compounds act as kinase inhibitors, disrupting signal transduction pathways essential for cell proliferation and survival.
- Interference with Metabolic Pathways : The incorporation of boron-containing moieties may enhance binding to biological targets involved in metabolic pathways.
Study on Dihydroquinazolinone Analogues
A study focused on optimizing dihydroquinazolinone analogs reported that structural modifications led to improved metabolic stability and aqueous solubility while maintaining antiparasitic activity. The findings suggest that similar optimization strategies could be applied to this compound to enhance its efficacy .
Anticancer Activity
A related compound was identified as a potential Aurora kinase inhibitor in phase 1 clinical trials. The promising results indicate that structural analogs of quinazoline may serve as effective anticancer agents . Further investigations into this compound could reveal similar properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H20BN3O2 |
| Molecular Weight | 285.15 g/mol |
| CAS Number | 913067-91-1 |
| Antiparasitic Potential | Suggested by structural similarity |
| Anticancer Activity | Promising based on analogs |
常见问题
Q. What are the common synthetic routes for preparing N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine?
The synthesis typically involves two key steps:
- Quinazoline Core Formation : Reaction of 2-aminobenzonitrile derivatives with triethoxymethane or diethyloxalate under reflux conditions to construct the quinazoline scaffold .
- Borylation : Introduction of the boronic ester group via Suzuki-Miyaura cross-coupling using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Optimized conditions include inert atmospheres (N₂/Ar) and temperatures between 80–120°C .
- Methylation : N-Methylation of the quinazoline-2-amine precursor using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity, with characteristic peaks for the boronic ester (δ ~1.3 ppm for methyl groups) and quinazoline protons (δ ~7.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using gradients of acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺) with high resolution .
Q. What are the primary biological targets and mechanisms of action associated with this quinazoline-boronic ester derivative?
The compound inhibits kinase enzymes (e.g., EGFR, VEGFR) by competitively binding to the ATP-binding site, disrupting phosphorylation-dependent signaling pathways critical in cancer cell proliferation. The boronic ester enhances target selectivity by forming reversible covalent bonds with serine/threonine residues in the kinase active site .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to improve yield and purity of the boronic ester moiety?
- Catalyst Selection : Use Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced stability and activity .
- Solvent Optimization : Anhydrous DMF or THF improves reaction homogeneity, while additives (e.g., K₂CO₃) neutralize byproducts .
- Temperature Control : Microwave-assisted synthesis (150°C, 1 h) reduces reaction time and improves reproducibility .
- Purification : Flash chromatography (silica gel, petroleum ether/EtOAc gradients) or recrystallization removes palladium residues .
Q. What strategies are recommended for resolving contradictions in reported kinase inhibition profiles across different studies?
- Assay Standardization : Use consistent kinase panels (e.g., Reaction Biology Corporation’s KinomeScan) to minimize variability in IC₅₀ measurements .
- Cellular Target Engagement : Confirm activity in cell-based assays (e.g., Western blotting for phosphorylated kinases) to differentiate direct inhibition from off-target effects .
- Structural Analysis : X-ray crystallography (using SHELX or OLEX2) or molecular docking (e.g., AutoDock Vina) identifies binding modes and explains selectivity discrepancies .
Q. How does the introduction of the N-methyl group influence the compound’s pharmacokinetic properties compared to non-methylated analogs?
- Metabolic Stability : N-Methylation reduces oxidative deamination by cytochrome P450 enzymes, prolonging half-life .
- Solubility : The methyl group increases lipophilicity (logP ~2.8), requiring formulation adjustments (e.g., PEG-based carriers) for in vivo delivery .
- Target Affinity : Methylation may sterically hinder interactions with polar kinase domains, necessitating SAR studies to balance potency and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
